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Compound of Interest

Compound Name: 2-Fluoro-5-methylhex-3-ene

cat. No.: B15413833

An In-Depth Technical Guide to the Stereoisomers of 2-Fluoro-5-methylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-5-
methylhex-3-ene, a fluorinated alkene with the potential for diverse applications in medicinal
chemistry and materials science. Due to the presence of both a chiral center and a double
bond, this compound can exist as four distinct stereocisomers. This document outlines the
structural details of these isomers, proposes stereoselective synthetic strategies, and details
characterization methodologies. While specific experimental data for this exact molecule is not
extensively available in public literature, this guide leverages established principles of
stereochemistry and analogous reaction mechanisms to provide a robust theoretical framework
for its study.

Introduction to Stereoisomerism in 2-Fluoro-5-
methylhex-3-ene

The molecular structure of 2-fluoro-5-methylhex-3-ene contains two key features that give
rise to stereoisomerism: a chiral center at the second carbon (C2) and a carbon-carbon double
bond between the third and fourth carbons (C3 and C4).

o Chiral Center (C2): The carbon atom bonded to the fluorine atom is attached to four different
groups (a fluorine atom, a hydrogen atom, a methyl group, and the -CH=CH-CH(CHs3)2
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group). This asymmetry means that C2 is a stereocenter, and can exist in two different
spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-
Prelog priority rules. These two configurations result in a pair of enantiomers.

o Geometric Isomerism (C=C Double Bond): The double bond between C3 and C4 is
substituted with different groups on each carbon, preventing free rotation. This gives rise to
geometric isomers, designated as (E) and (Z) based on the priority of the substituents on
each carbon of the double bond.

o (E)-isomer: The higher priority groups on C3 and C4 are on opposite sides of the double
bond.

o (Z)-isomer: The higher priority groups on C3 and C4 are on the same side of the double
bond.

The combination of these two stereogenic elements results in a total of four possible
stereoisomers for 2-fluoro-5-methylhex-3-ene:

(2R, 3E)-2-fluoro-5-methylhex-3-ene

(2S, 3E)-2-fluoro-5-methylhex-3-ene

(2R, 32)-2-fluoro-5-methylhex-3-ene

(2S, 32)-2-fluoro-5-methylhex-3-ene

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 32)
isomers. The relationship between an (E) isomer and a (Z) isomer with the same C2
configuration (e.g., (2R, 3E) and (2R, 32)) is that of diastereomers.

Physicochemical Properties

While experimental data for all stereoisomers is not available, computed properties for the (Z)-
isomer have been reported. This data can serve as a baseline for estimating the properties of
the other isomers.
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(Z)-2-fluoro-5-methylhex-3-
Property Reference
ene (Computed)

Molecular Formula C7HisF [1]
Molecular Weight 116.18 g/mol [1]
IUPAC Name (2)-2-fluoro-5-methylhex-3-ene  [1]
SMILES CC(C)IC=C\C(C)F [1]

INChl=1S/C7H13F/c1-6(2)4-5-
InChl (1]
7(3)8/h4-7H,1-3H3/b5-4-

Note: It is expected that the different stereoisomers will exhibit very similar molecular weights
and formulas, but may have slight differences in boiling points, densities, and refractive indices.
Enantiomeric pairs will have identical physical properties with the exception of their interaction
with plane-polarized light (optical activity).

Proposed Stereoselective Synthetic Strategies

The synthesis of specific stereocisomers of 2-fluoro-5-methylhex-3-ene requires careful control
over the formation of both the chiral center and the double bond geometry. Below are proposed
synthetic pathways based on established methodologies for the synthesis of allylic fluorides.

General Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-F bond and the C=C
double bond as key steps.
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Carbonyl Compound |- Wittig/Horner-Wadsworth-Emmons Allylic Alcohol Deoxyfluorination
Nucleophilic Fluorination _| 2 Fluoro-5-methylhex-3-ene
Allylic Halide/Sulfonate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (2)-2-fluoro-5-methylhex-3-ene | C7H13F | CID 144586674 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Stereoisomers of 2-Fluoro-5-methylhex-3-ene].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15413833#stereoisomers-of-2-fluoro-5-methylhex-3-
ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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